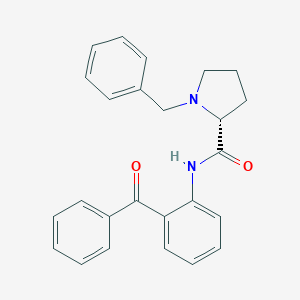

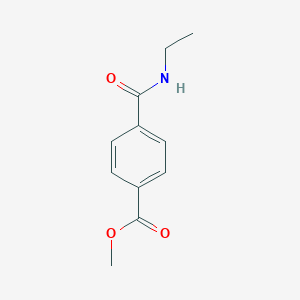

Methyl 4-(ethylcarbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(ethylcarbamoyl)benzoate” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of esters like “Methyl 4-(ethylcarbamoyl)benzoate” often involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . This process, known as Fischer esterification, can yield methyl benzoate . The reaction can be driven to the product side by adding methanol in excess .Molecular Structure Analysis

The molecular structure of “Methyl 4-(ethylcarbamoyl)benzoate” can be represented by the InChI code1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Chemical Reactions Analysis

Esters like “Methyl 4-(ethylcarbamoyl)benzoate” can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“Methyl 4-(ethylcarbamoyl)benzoate” has a molecular weight of 207.23 g/mol .Aplicaciones Científicas De Investigación

1. Use as Local Anesthetics

- Summary of the Application : Methyl 4-(ethylcarbamoyl)benzoate has been used in the design of benzoate compounds as local anesthetics . Local anesthetics act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses .

- Methods of Application : The target molecule was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized .

- Results or Outcomes : Compounds 4d, 4g, 4j, 4k, 4n, and 4o had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .

2. Use in Esterification Reactions

- Summary of the Application : Methyl 4-(ethylcarbamoyl)benzoate has been used in the esterification of methanol and benzoic acid with different functional groups .

- Methods of Application : The catalytic formation of methyl benzoate using Lewis Al 2 O 3 has been reported, requiring the auxiliary catalyst MeSO 3 H .

- Results or Outcomes : The catalytic generation of methyl benzoate with Lewis Fe 2 (SO 4) 3 ·xH 2 O has been reported .

Propiedades

IUPAC Name |

methyl 4-(ethylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHWSUMVNMIPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589375 |

Source

|

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(ethylcarbamoyl)benzoate | |

CAS RN |

171895-49-1 |

Source

|

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)